![molecular formula C15H18N4O4S2 B467519 4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide CAS No. 500201-42-3](/img/structure/B467519.png)
4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
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Description
The compound “4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide” is also known as Sulfamethoxazole . It has a molecular weight of 253.28 and a molecular formula of C15H18N4O4S2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 253.28 and a molecular formula of C15H18N4O4S2 . More detailed properties are not explicitly mentioned in the search results.Mechanism of Action
Target of Action
The primary target of this compound, also known as N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]butanamide, is the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of tetrahydrofolate, which is essential for the synthesis of nucleic acids .
Mode of Action
The compound acts as a sulfonamide antibiotic . It inhibits the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid . This inhibition disrupts the production of nucleic acids in prokaryotes, leading to the cessation of bacterial growth .
Biochemical Pathways
The compound affects the folic acid synthesis pathway in prokaryotes . By inhibiting dihydropteroate synthase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the production of folic acid . The downstream effect is a disruption in DNA and RNA synthesis, which halts the growth and multiplication of bacteria .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from producing the nucleic acids they need to grow and multiply .
properties
IUPAC Name |
N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c1-3-4-14(20)17-15(24)16-11-5-7-12(8-6-11)25(21,22)19-13-9-10(2)23-18-13/h5-9H,3-4H2,1-2H3,(H,18,19)(H2,16,17,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBHSDPMIYRFQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide |
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